molecular formula C6H3ClN2O2 B6598648 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol CAS No. 1782594-40-4

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol

Cat. No. B6598648
CAS RN: 1782594-40-4
M. Wt: 170.55 g/mol
InChI Key: IVNBOMVQNMBLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol, also known as COCP, is an organic compound that is primarily used in the synthesis of various pharmaceuticals and other compounds. It is a small molecule with a molecular weight of approximately 150 g/mol and a melting point of approximately 166°C. COCP is a highly versatile compound that can be used in a variety of applications and has a wide range of potential applications in both scientific research and industry.

Mechanism of Action

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is a highly reactive compound, and its reactivity is due to its electron-rich nature. The electrons in the molecule are highly unstable and can easily be manipulated to create new compounds. This reactivity is due to the presence of a nitrogen atom in the molecule, which acts as an electron-donor. The nitrogen atom can also form a strong bond with other molecules, allowing it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has a wide range of potential biochemical and physiological effects. It has been shown to possess antibacterial, antifungal, and antiviral properties. In addition, 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, and it has been shown to have an effect on the production of hormones.

Advantages and Limitations for Lab Experiments

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and readily available. However, 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is a highly reactive compound and must be handled with care. It is also toxic and should be handled with safety equipment.

Future Directions

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has a wide range of potential applications in both scientific research and industry. In the future, 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol could be used to synthesize new pharmaceuticals and agrochemicals. Additionally, it could be used to study the structure and reactivity of organic compounds, as well as to study the biochemical and physiological effects of various compounds. Finally, 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol could be used to develop new catalysts for organic synthesis, as well as to develop new reagents for synthesis of other compounds.

Synthesis Methods

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol can be synthesized through a variety of methods, including the Wurtz reaction, the Wittig reaction, and the Grignard reaction. The Wurtz reaction involves the reaction of an alkyl halide with an alkali metal, such as sodium or potassium, to form a new carbon-carbon bond. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with a metal, such as magnesium, to form a new carbon-carbon bond.

Scientific Research Applications

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has a wide range of potential applications in scientific research. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used to study the structure and reactivity of organic compounds. In addition, 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol can be used as a catalyst in organic synthesis, as well as a reagent in the synthesis of other compounds.

properties

IUPAC Name

7-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNBOMVQNMBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol

CAS RN

1782594-40-4
Record name 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol
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